molecular formula C18H18ClN3O2S B6003904 N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide

Cat. No. B6003904
M. Wt: 375.9 g/mol
InChI Key: YAHIBAJBTDBVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide, also known as BPTES, is a small molecule inhibitor that specifically targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide specifically targets the active site of glutaminase, preventing the conversion of glutamine to glutamate. This results in a decrease in the production of ATP and other essential metabolites required for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the metabolic pathways required for their survival. Additionally, N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide in lab experiments is its specificity for glutaminase, allowing for targeted inhibition of this enzyme. However, N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several areas of future research for N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide, including the development of more soluble analogs and the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide and its effects on normal cells.

Synthesis Methods

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with 3-aminobenzoic acid and butyric anhydride, followed by the addition of thiosemicarbazide and sodium hydroxide. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.

Scientific Research Applications

N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide has been extensively studied for its potential use in cancer therapy. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase by N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide has been shown to suppress the growth of various cancer cell lines both in vitro and in vivo. N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

properties

IUPAC Name

N-[[3-(butanoylamino)phenyl]carbamothioyl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-2-6-16(23)20-12-7-5-8-13(11-12)21-18(25)22-17(24)14-9-3-4-10-15(14)19/h3-5,7-11H,2,6H2,1H3,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHIBAJBTDBVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(butanoylamino)phenyl]carbamothioyl}-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.